tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate
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Overview
Description
tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate: is an organic compound with the molecular formula C11H21NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxycyclopentyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclopentyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxy derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate for various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a prodrug or a pharmacologically active compound .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
Cyclopentyl methylcarbamate: Lacks the tert-butyl group but shares similar structural features.
tert-Butyl (3-hydroxycyclohexyl)(methyl)carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness: tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate is unique due to the presence of both a hydroxycyclopentyl group and a tert-butyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclopentyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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